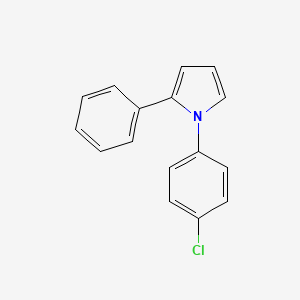
1-(4-chlorophenyl)-2-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with a 4-chlorophenyl and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and chlorophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticonvulsant and antimicrobial properties.
作用机制
The precise mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole remains partially elusive. it is understood that the compound engages in binding interactions with specific proteins, subsequently modulating their activity. This binding can impact the functionality of enzymes, receptors, and various other proteins, leading to consequential changes in cellular function .
相似化合物的比较
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.
Uniqueness: 1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole stands out due to its unique structural configuration, which allows for diverse chemical modifications and a broad range of applications. Its ability to interact with various proteins and enzymes makes it a valuable compound in both research and industrial applications .
生物活性
1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole is a compound of increasing interest within medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its antibacterial properties.
Anticancer Activity
Research indicates that compounds within the pyrrole family, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrrole derivatives can inhibit the growth of various cancer cell lines by targeting specific cellular pathways involved in tumor progression .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| 4-Amino-3-chloro-pyrrole | A549 (lung cancer) | 15.0 | Tyrosine kinase inhibition |
| 2-Phenyl-1H-pyrrole | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated, particularly against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine, has been correlated with enhanced antibacterial activity .
Case Study: Antibacterial Testing
In vitro studies have shown that derivatives similar to this compound demonstrate significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 0.0039 mg/mL .
Table 2: Antibacterial Activity Results
| Compound | Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.010 | |
| Pseudomonas aeruginosa | >0.050 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which are critical in cancer signaling pathways.
- Membrane Disruption : The antibacterial activity is believed to stem from the disruption of bacterial cell membranes, facilitated by the lipophilic nature of the pyrrole ring.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-phenylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBSACZPWISRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














